N1-benzyl-N2-(4-carbamoylphenyl)oxalamide
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Overview
Description
N-benzyl-N’-(4-carbamoylphenyl)oxamide: is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a benzyl group, a carbamoylphenyl group, and an oxamide linkage. This compound has garnered interest due to its potential for innovative studies and breakthroughs in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(4-carbamoylphenyl)oxamide typically involves the reaction of benzylamine with 4-carbamoylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-benzyl-N’-(4-carbamoylphenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N’-(4-carbamoylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group or the carbamoylphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or carbamoylphenyl derivatives.
Scientific Research Applications
N-benzyl-N’-(4-carbamoylphenyl)oxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(4-carbamoylphenyl)oxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
- N-benzyl-N’-(4-methylphenyl)oxamide
- N-benzyl-N’-(4-nitrophenyl)oxamide
- N-benzyl-N’-(4-hydroxyphenyl)oxamide
Comparison: N-benzyl-N’-(4-carbamoylphenyl)oxamide is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-benzyl-N’-(4-methylphenyl)oxamide, the carbamoyl derivative may exhibit enhanced solubility, reactivity, and potential therapeutic effects. The presence of different substituents on the phenyl ring can significantly influence the compound’s overall behavior and applications.
Properties
IUPAC Name |
N-benzyl-N'-(4-carbamoylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-14(20)12-6-8-13(9-7-12)19-16(22)15(21)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,20)(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJSLFUMRAYOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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